molecular formula C23H21FN2O2S B11330871 1-benzyl-4-{[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-benzyl-4-{[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11330871
M. Wt: 408.5 g/mol
InChI Key: HODDICDFLXSEFH-UHFFFAOYSA-N
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Description

1-benzyl-4-{[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with a unique structure that includes a cyclopenta[d]pyrimidin-2-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-benzyl-4-{[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[d]pyrimidin-2-one core, followed by the introduction of the benzyl and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzyl-4-{[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-benzyl-4-{[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl}-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one include other cyclopenta[d]pyrimidin-2-one derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21FN2O2S

Molecular Weight

408.5 g/mol

IUPAC Name

1-benzyl-4-[2-(3-fluoro-4-methylphenyl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C23H21FN2O2S/c1-15-10-11-17(12-19(15)24)21(27)14-29-22-18-8-5-9-20(18)26(23(28)25-22)13-16-6-3-2-4-7-16/h2-4,6-7,10-12H,5,8-9,13-14H2,1H3

InChI Key

HODDICDFLXSEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=C4)F

Origin of Product

United States

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